1-O-Acetyl 2,3,5-tri-O-benzoyl-beta-D-ribofuranoside-13C
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Overview
Description
1-O-Acetyl 2,3,5-tri-O-benzoyl-beta-D-ribofuranoside-13C is a ribose-derived compound used in nucleoside synthesis. It is a labeled version of 1-O-Acetyl 2,3,5-tri-O-benzoyl-beta-D-ribofuranose, where the carbon-13 isotope is incorporated for tracing and analytical purposes .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-O-Acetyl 2,3,5-tri-O-benzoyl-beta-D-ribofuranoside-13C involves several steps:
Methylation of Ribose: Ribose is methylated using thionyl chloride and methyl alcohol at 0–5°C for 10 to 15 minutes.
Acetylation: The benzylated ribose is acetylated using glacial acetic acid and acetic anhydride at -5 to 5°C for 5 hours.
Industrial Production Methods: The industrial production follows similar steps but on a larger scale, ensuring precise control of reaction conditions to maintain high yield and purity .
Chemical Reactions Analysis
Types of Reactions: 1-O-Acetyl 2,3,5-tri-O-benzoyl-beta-D-ribofuranoside-13C undergoes various chemical reactions, including:
Substitution Reactions: It reacts with trimethylsilyl trifluoromethanesulfonate (TMSOTf) under the silyl-Hilbert–Johnson reaction.
Deprotection Reactions: The compound can be deprotected by acids or bases to form pure artificial nucleotides.
Common Reagents and Conditions:
Trimethylsilyl trifluoromethanesulfonate (TMSOTf): Used in substitution reactions.
Acids or Bases: Used for deprotection reactions.
Major Products:
Artificial Nucleotides: Formed after deprotection reactions.
Scientific Research Applications
1-O-Acetyl 2,3,5-tri-O-benzoyl-beta-D-ribofuranoside-13C is widely used in scientific research, including:
Chemistry: Used in the synthesis of nucleosides and nucleotides.
Biology: Employed in studies involving ribose metabolism and nucleic acid synthesis.
Medicine: Utilized in the development of antiviral and anticancer drugs.
Industry: Applied in the production of labeled compounds for analytical purposes.
Mechanism of Action
The compound exerts its effects through the following mechanisms:
Comparison with Similar Compounds
1-O-Acetyl 2,3,5-tri-O-benzoyl-beta-D-ribofuranose: The non-labeled version used in similar applications.
1-O-Acetyl 2,3,5-tri-O-benzoyl-alpha-D-ribofuranose: An isomer with different stereochemistry.
Uniqueness: 1-O-Acetyl 2,3,5-tri-O-benzoyl-beta-D-ribofuranoside-13C is unique due to the incorporation of the carbon-13 isotope, making it valuable for tracing and analytical studies .
Properties
Molecular Formula |
C28H24O9 |
---|---|
Molecular Weight |
505.5 g/mol |
IUPAC Name |
[(2R,3R,4R,5S)-5-acetyloxy-3,4-dibenzoyloxy(513C)oxolan-2-yl]methyl benzoate |
InChI |
InChI=1S/C28H24O9/c1-18(29)34-28-24(37-27(32)21-15-9-4-10-16-21)23(36-26(31)20-13-7-3-8-14-20)22(35-28)17-33-25(30)19-11-5-2-6-12-19/h2-16,22-24,28H,17H2,1H3/t22-,23-,24-,28-/m1/s1/i28+1 |
InChI Key |
GCZABPLTDYVJMP-IUEDBPNLSA-N |
Isomeric SMILES |
CC(=O)O[13C@H]1[C@@H]([C@@H]([C@H](O1)COC(=O)C2=CC=CC=C2)OC(=O)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4 |
Canonical SMILES |
CC(=O)OC1C(C(C(O1)COC(=O)C2=CC=CC=C2)OC(=O)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4 |
Origin of Product |
United States |
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